molecular formula C11H17NO B13040667 (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Katalognummer: B13040667
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: UHMYHZGCCWORAV-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a phenyl ring substituted with two methyl groups and an ethan-1-ol backbone with a methylamino group, making it an interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenylacetic acid and methylamine.

    Formation of Intermediate: The acid is converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The acid chloride reacts with methylamine to form the corresponding amide.

    Reduction: The amide is reduced using a reducing agent such as lithium aluminum hydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2,5-Dimethylphenyl)-2-(methylamino)ethanone.

    Reduction: 2-(2,5-Dimethylphenyl)-2-(methylamino)ethane.

    Substitution: Various substituted derivatives depending on the alkyl halide used.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmacology: Investigated for its potential biological activity and therapeutic effects.

Wirkmechanismus

The mechanism of action of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the body, influencing biochemical pathways.

    Pathways Involved: The compound could modulate neurotransmitter systems or enzyme activity, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with potentially different biological activity.

    2-(2,5-Dimethylphenyl)-2-aminoethanol: A structurally similar compound with an amino group instead of a methylamino group.

Uniqueness

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration and the presence of both a hydroxyl and a methylamino group, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

(2S)-2-(2,5-dimethylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(7-13)12-3/h4-6,11-13H,7H2,1-3H3/t11-/m1/s1

InChI-Schlüssel

UHMYHZGCCWORAV-LLVKDONJSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)C)[C@@H](CO)NC

Kanonische SMILES

CC1=CC(=C(C=C1)C)C(CO)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.